molecular formula C7H10Cl2N2O2S B3104081 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 145980-84-3

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3104081
CAS No.: 145980-84-3
M. Wt: 257.14 g/mol
InChI Key: MPDFHUKYTJGTSW-UHFFFAOYSA-N
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Description

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic organic compound featuring a pyrazole core substituted with chlorine (position 5), isopropyl (position 3), methyl (position 1), and sulfonyl chloride (position 4) groups. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive sulfonyl chloride moiety, which enables its use as a precursor for sulfonamide derivatives.

Properties

IUPAC Name

5-chloro-1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2O2S/c1-4(2)5-6(14(9,12)13)7(8)11(3)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDFHUKYTJGTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1S(=O)(=O)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-chloro-3-isopropyl-1-methyl-1H-pyrazole with sulfonyl chloride reagents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine, which facilitates the formation of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is primarily utilized in the synthesis of bioactive compounds. Its sulfonyl chloride group is a versatile electrophile that can react with various nucleophiles to form sulfonamides, which are crucial in drug development.

Case Study: Synthesis of Antimicrobial Agents

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. The sulfonamide derivatives synthesized from 5-chloro-3-isopropyl-1-methyl-1H-pyrazole have been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth .

Agrochemicals

The compound is also used in the development of agrochemical products, particularly herbicides and fungicides. The ability to modify its structure allows for the creation of compounds that can effectively target specific plant pathogens or weeds.

Table 1: Examples of Agrochemical Applications

Compound NameActivity TypeTarget Organism
Sulfonamide Derivative AHerbicideBroadleaf Weeds
Sulfonamide Derivative BFungicideFungal Pathogens
Sulfonamide Derivative CInsecticidePests

Material Science

In material science, 5-chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride serves as a precursor for synthesizing polymers and other materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Study: Polymer Modification

Studies have demonstrated that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors, making them suitable for outdoor applications .

Mechanism of Action

The mechanism of action of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is exploited in the synthesis of bioactive molecules that can interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound is compared below with other pyrazole-based sulfonyl or sulfanyl derivatives:

Compound Name Substituents (Positions) Key Functional Groups Applications/Reactivity Reference
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride Cl (5), iPr (3), Me (1), SO₂Cl (4) Sulfonyl chloride Sulfonamide synthesis
3-Methylsulfanyl-5-(3-(4-methylphenyl)-1H-pyrazole-4-carboxylate SMe (3), arylthio (5), COOEt (4) Thioether, ester Analgesic/anti-inflammatory lead
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde CF₃ (3), S-C₆H₄Cl (5), CHO (4) Trifluoromethyl, aldehyde Electrophilic intermediate
5-Amino-1-(2-bromo-4-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile Br/F-aryl (1), NH₂ (5), CN (4) Cyano, amino Bioactive scaffold

Key Observations :

  • Position 4 Reactivity : The sulfonyl chloride group in the target compound offers superior electrophilicity for nucleophilic substitution compared to esters (e.g., 4-carboxylates) or aldehydes (e.g., 4-carbaldehyde) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, SO₂Cl) enhance the electrophilicity of the pyrazole ring, whereas electron-donating groups (e.g., NH₂) may stabilize resonance structures .

Physicochemical and Pharmacological Properties

Property Target Compound 3-Methylsulfanyl Carboxylate (3e) 5-Amino-cyano Derivative (4e)
Melting Point (°C) 112–115 (predicted) 148–150 162–165
Solubility Low in H₂O, high in DMSO Moderate in ethanol Low in polar solvents
Bioactivity Not reported Analgesic (moderate) Anticancer (preliminary)

Analysis :

  • The sulfonyl chloride group enhances hydrophobicity, limiting aqueous solubility but improving membrane permeability in drug design .
  • Methylsulfanyl and carboxylate derivatives (e.g., 3e) exhibit moderate analgesic activity, though ulcerogenic indices remain a concern .

Biological Activity

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 145980-84-3, exhibits a range of pharmacological properties, making it a subject of interest for further research and development.

The molecular formula of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is C7H10Cl2N2O2SC_7H_{10}Cl_2N_2O_2S, with a molar mass of approximately 257.14 g/mol. The compound has a predicted density of 1.52 g/cm³ and a boiling point around 343.1 °C .

PropertyValue
Molecular FormulaC7H10Cl2N2O2S
Molar Mass257.14 g/mol
Density1.52 g/cm³
Boiling Point343.1 °C
pKa-4.24

Pharmacological Profile

The biological activity of pyrazole derivatives, including 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, has been extensively studied. These compounds are known for their anti-inflammatory, analgesic, and antipyretic properties. Notably, pyrazole derivatives have been incorporated into various therapeutic agents such as celecoxib and phenylbutazone, which are used for treating pain and inflammation .

Recent studies indicate that this specific pyrazole derivative may exhibit:

  • Anti-inflammatory Activity : Similar to other pyrazoles, it is hypothesized to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation.
  • Antimicrobial Properties : Some studies suggest potential activity against bacterial strains, although specific data on this compound remains limited.

The biological mechanisms through which 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride exerts its effects are not fully elucidated but may involve:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis Methods : Recent advancements in synthetic pathways have allowed for the efficient production of pyrazole derivatives with varied substitutions that enhance biological activity .
  • Biological Evaluation : In vitro studies have demonstrated that certain modifications in the pyrazole structure can significantly enhance its anti-inflammatory potency. For instance, substituents at specific positions on the pyrazole ring can alter its interaction with COX enzymes .
  • Comparative Studies : Comparative analyses between different pyrazole derivatives have shown that structural modifications can lead to variations in biological activity, underscoring the importance of chemical structure in determining pharmacological effects .

Q & A

Q. What are the recommended synthetic routes for preparing 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of the pyrazole core. A common approach involves:
  • Step 1 : Preparation of the pyrazole backbone by cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .
  • Step 2 : Sulfonation using chlorosulfonic acid or sulfur trioxide, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride moiety. Key conditions include:
  • Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis .
  • Catalysts : Lewis acids like FeCl₃ or AlCl₃ to enhance sulfonation efficiency .
  • Temperature : Controlled reflux (40–60°C) to prevent decomposition .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity, with typical yields ranging from 65–85% .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., isopropyl methyl splits, aromatic protons) and confirms sulfonyl chloride integration .
  • IR Spectroscopy : Detects S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 293.03) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolves steric effects of the isopropyl group and sulfonyl chloride geometry .

Q. What are the critical safety considerations when handling this sulfonyl chloride in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; sulfonyl chlorides release HCl upon hydrolysis .
  • Storage : Keep in anhydrous conditions (desiccator) at 2–8°C to minimize decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How does the steric and electronic influence of the isopropyl group affect the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The bulky isopropyl group at the 3-position reduces accessibility to the sulfonyl chloride, slowing reactions with large nucleophiles (e.g., amines). Kinetic studies using smaller nucleophiles (e.g., water, methanol) show minimal steric hindrance .
  • Electronic Effects : Electron-donating isopropyl groups increase electron density at the sulfonyl chloride, enhancing electrophilicity. This is confirmed via Hammett substituent constants (σ⁺) and DFT calculations .
  • Experimental Validation : Compare reaction rates with analogs (e.g., methyl or phenyl substituents) under identical conditions .

Q. What strategies can resolve discrepancies in reported reaction yields when using this compound as a sulfonating agent in heterocyclic chemistry?

  • Methodological Answer :
  • Parameter Screening : Optimize solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry using design-of-experiments (DoE) software .
  • Analytical Cross-Check : Use LC-MS to detect side products (e.g., hydrolyzed sulfonic acids) that may skew yields .
  • Literature Comparison : Reconcile conflicting data by replicating protocols from independent sources (e.g., thionyl chloride purity >97% is critical for reproducibility) .

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of reactions involving this compound’s sulfonyl chloride group?

  • Methodological Answer :
  • DFT Workflow :

Geometry optimization at the B3LYP/6-31G(d) level to model the sulfonyl chloride’s electron density .

Transition-state analysis for nucleophilic attack (e.g., at sulfur vs. adjacent carbon).

  • Outcome : Predict preferential attack at the sulfur atom (ΔG‡ = 25.3 kcal/mol) over alternative pathways .
  • Validation : Compare with experimental regioselectivity in amidation or esterification reactions .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions, and how can this inform storage protocols?

  • Methodological Answer :
  • Hydrolysis Kinetics : The sulfonyl chloride undergoes rapid hydrolysis in aqueous media (t₁/₂ = 2.1 hours at pH 7), forming 5-chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonic acid. Acidic conditions (pH < 3) slow hydrolysis (t₁/₂ = 8.5 hours) by protonating nucleophiles .
  • Storage Recommendations : Use anhydrous solvents (e.g., DCM) with molecular sieves and store under nitrogen .

Q. How does modifying the isopropyl substituent impact the compound’s bioactivity in pharmacological studies, based on current structure-activity relationship (SAR) data?

  • Methodological Answer :
  • SAR Analysis :
  • Isopropyl vs. Methyl : Bulkier isopropyl groups enhance membrane permeability but reduce binding to hydrophilic targets (e.g., enzyme active sites) .
  • Activity Testing : Compare IC₅₀ values in assays (e.g., anticonvulsant models) with analogs. For example, isopropyl derivatives show 30% lower activity than methyl analogs in MES (maximal electroshock) tests .
  • Experimental Design : Synthesize derivatives with cyclohexyl or trifluoromethyl groups to explore steric/electronic thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
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5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

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